REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:6]=[C:7]([C:11]2[CH:12]=[C:13]3[C:17](=[CH:18][CH:19]=2)[N:16](C(O)=O)[C:15]([C:23]2[O:27][N:26]=[C:25]([CH3:28])[N:24]=2)=[CH:14]3)[N:8]([CH3:10])[N:9]=1)=[O:4].[Li+].[OH-]>O1CCCC1.CO.O>[CH3:10][N:8]1[C:7]([C:11]2[CH:12]=[C:13]3[C:17](=[CH:18][CH:19]=2)[NH:16][C:15]([C:23]2[O:27][N:26]=[C:25]([CH3:28])[N:24]=2)=[CH:14]3)=[CH:6][C:5]([C:3]([OH:4])=[O:2])=[N:9]1 |f:1.2|
|
Name
|
5-(5-Methoxycarbonyl-2-methyl-2H-pyrazol-3-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)-indole-1-carboxylic acid
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C(N(N1)C)C=1C=C2C=C(N(C2=CC1)C(=O)O)C1=NC(=NO1)C
|
Name
|
|
Quantity
|
103.3 mmol
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic solvents are evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The reaction mixture is diluted 3x with water
|
Type
|
WASH
|
Details
|
washed with dichloromethane (100 ml)
|
Type
|
EXTRACTION
|
Details
|
the product extracted 3× with 200 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate washings are dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1C=1C=C2C=C(NC2=CC1)C1=NC(=NO1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |